molecular formula C14H18N4O2S2 B5901611 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine

Cat. No. B5901611
M. Wt: 338.5 g/mol
InChI Key: MQCKBKOIJDNGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor (BCR) signaling pathway. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine targets the BCR signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key mediator of BCR signaling and plays a critical role in the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells. 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has also been shown to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has several advantages as a research tool, including its specificity for BTK and its ability to inhibit BCR signaling in malignant B-cells. However, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetic properties may affect its efficacy.

Future Directions

There are several potential future directions for research on 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine. These include:
1. Combination therapy: 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Identification of biomarkers that predict response to 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine in patients with B-cell malignancies.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may help to develop strategies to overcome resistance and improve patient outcomes.
In conclusion, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine is a promising small molecule inhibitor that targets the BCR signaling pathway in B-cell malignancies. Further research is needed to fully understand its mechanism of action, efficacy, and potential limitations.

Synthesis Methods

The synthesis of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine involves a multi-step process that begins with the reaction of 4-cyclopropyl-1H-1,2,3-triazole with 1-bromo-2-thiophenemethanamine to form an intermediate. This intermediate is then reacted with piperidine and 2-thiophenesulfonyl chloride to yield 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine.

Scientific Research Applications

4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells.

properties

IUPAC Name

4-(4-cyclopropyltriazol-1-yl)-1-thiophen-2-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,14-2-1-9-21-14)17-7-5-12(6-8-17)18-10-13(15-16-18)11-3-4-11/h1-2,9-12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCKBKOIJDNGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.